N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-Acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a sulfur-linked acetamide moiety, a 4-acetylphenyl substituent, and a 3-butyl-4-oxo-thieno[3,2-d]pyrimidine core.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-4-10-23-19(26)18-16(9-11-27-18)22-20(23)28-12-17(25)21-15-7-5-14(6-8-15)13(2)24/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTXCPRZPKMHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thienopyrimidine ring.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides.
Attachment of the Acetylphenyl Group: This step involves the acylation of the phenyl ring using acetyl chloride or acetic anhydride.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that these derivatives induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thieno[3,2-d]pyrimidine derivatives have been evaluated for their effectiveness against various pathogens. Research has shown that these compounds can inhibit bacterial growth by disrupting cellular processes, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of related compounds. In vitro assays revealed that thienopyrimidine derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of a thienopyrimidine derivative similar to this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis showing activation of apoptotic markers such as cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Activity
Another research article examined the antimicrobial effects of thienopyrimidine derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity. The mechanism was attributed to inhibition of bacterial DNA synthesis .
Case Study 3: Anti-inflammatory Mechanism
In a recent study focusing on inflammation, researchers treated macrophage cells with a thienopyrimidine derivative and measured cytokine levels. The results showed a decrease in TNF-alpha and IL-6 levels by over 50% compared to untreated controls, supporting its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To contextualize its properties, we compare this compound with five structurally related thienopyrimidine and pyrimidine derivatives, focusing on molecular features, substituent effects, and physicochemical parameters.
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Pharmacological and Physicochemical Properties
- The 4-trifluoromethoxyphenyl group in further elevates hydrophobicity (logP ~4.2), which may limit oral absorption without formulation aids.
Electron Effects and Binding Interactions :
The 4-acetylphenyl group introduces a strong electron-withdrawing ketone, contrasting with the electron-donating ethoxy group in . This difference could influence π-π stacking or hydrogen-bonding interactions in target binding pockets, as seen in kinase inhibitors where acetyl groups stabilize hydrophobic interactions .- The target compound’s non-fused thieno[3,2-d]pyrimidine core allows greater torsional flexibility, which may enhance binding to flexible enzyme active sites.
Biological Activity
N-(4-acetylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 449.5 g/mol
- CAS Number : 1105252-01-4
The structure includes a thienopyrimidine core and a sulfanylacetamide moiety, which are believed to contribute to its biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies indicate that similar compounds exhibit IC values ranging from 9.10 μM to 34.2 μM against AChE and BChE, suggesting a comparable efficacy for N-(4-acetylphenyl)-2-{...} .
- Anticancer Activity : Preliminary investigations suggest that compounds with similar thienopyrimidine structures may exhibit significant anticancer properties. The mechanism may involve the modulation of cell cycle progression and induction of apoptosis in cancer cell lines .
Biological Activity Data
Case Studies and Research Findings
- Study on Enzyme Inhibition : A series of thienopyrimidine derivatives were evaluated for their inhibitory effects on AChE and BChE. The presence of electron-withdrawing groups significantly enhanced the inhibitory activity, indicating that structural modifications can lead to improved biological efficacy .
- Anticancer Research : Research focusing on the anticancer properties of related compounds has shown promising results in inhibiting tumor growth in vitro. For instance, compounds exhibiting thienopyrimidine cores were found to effectively induce apoptosis in various cancer cell lines, suggesting that N-(4-acetylphenyl)-2-{...} may have similar effects .
- Mechanistic Insights : Investigations into the molecular interactions of these compounds with their targets revealed that they likely function by forming hydrogen bonds with active site residues in enzymes or receptors, thereby altering their activity .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A robust synthetic route must prioritize regioselectivity, stability of intermediates (e.g., thieno[3,2-d]pyrimidinone core), and compatibility of functional groups. Multi-step synthesis typically involves:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone scaffold via cyclization reactions, ensuring proper substitution at the 3-butyl and 4-oxo positions .
- Step 2 : Introduction of the sulfanylacetamide moiety using nucleophilic substitution under inert conditions to avoid oxidation of the thiol group .
- Step 3 : Final coupling with the 4-acetylphenyl group via amide bond formation, optimized using coupling agents like EDCI/HOBt . Validation : Purity (>95%) should be confirmed via HPLC, and structural integrity verified by H/C NMR and high-resolution mass spectrometry .
Q. How is the compound characterized to confirm its structural identity?
A combination of spectroscopic and crystallographic methods is essential:
- Spectroscopy : H NMR (to confirm acetylphenyl proton signals at δ 2.6–2.8 ppm) and FT-IR (C=O stretching at ~1680–1720 cm) .
- X-ray crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the thienopyrimidinone and acetylphenyl planes, which influences π-π stacking (typically 42–67°) .
- Thermal analysis : TGA/DSC to assess decomposition points (>200°C indicates thermal stability for biological assays) .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screens should focus on target-specific assays:
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
- Solubility and stability : Assessed in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway?
Quantum mechanical calculations (e.g., DFT) and reaction path searching (e.g., via the ICReDD platform) predict transition states and intermediates, reducing trial-and-error experimentation . Key steps:
- Reaction feasibility : Calculate activation energies for cyclization steps to prioritize high-yield routes.
- Solvent effects : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., DMF vs. THF) .
- Machine learning : Train models on existing pyrimidinone syntheses to predict optimal reaction conditions (temperature, catalysts) .
Q. How to resolve contradictions in crystallographic data vs. computational docking results?
Discrepancies often arise from conformational flexibility:
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent to compare protein-ligand binding poses with X-ray structures .
- Free energy perturbation : Calculate binding affinities for alternate conformations of the butyl side chain .
- Experimental validation : Synthesize analogs with constrained rotamers (e.g., cyclopropyl substitution) to test docking predictions .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Prodrug design : Mask the acetamide group with enzymatically cleavable motifs (e.g., ester prodrugs) .
- Isotope labeling : Use C-labeled compound in microsomal stability assays to identify metabolic hotspots .
- Structural analogs : Replace the 3-butyl group with fluorinated alkyl chains to reduce CYP450-mediated oxidation .
Q. How to analyze conflicting bioactivity data across different cell lines?
Contradictions may stem from off-target effects or assay variability:
- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify secondary targets .
- Dose-response normalization : Re-analyze data using Hill slopes to differentiate specific vs. nonspecific effects .
- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) for direct binding kinetics .
Methodological Tables
Table 1 : Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P |
| Dihedral angle (thieno-pyrimidinone vs. phenyl) | 42.25°–67.84° |
| Intramolecular H-bond | N–H⋯N (2.8–3.0 Å) |
Table 2 : Recommended DOE (Design of Experiments) Parameters (from )
| Factor | Levels | Response Variable |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | Reaction yield (%) |
| Catalyst loading (mol%) | 5, 10, 15 | Purity (HPLC area %) |
| Solvent | DMF, DMSO, THF | Byproduct formation (%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
